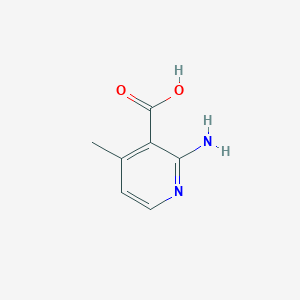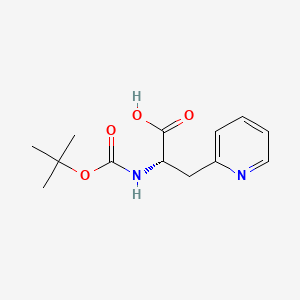![molecular formula C13H18N2O2 B1272822 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile CAS No. 55982-97-3](/img/structure/B1272822.png)
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile
Vue d'ensemble
Description
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardioselective Beta-Adrenergic Blocking Agents
3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile and its derivatives have been investigated for their potential as cardioselective beta-adrenergic blocking agents. A series of 1-amino-3-aryloxy-2-propanols, including compounds with the (3,4-dimethoxyphenethyl)amino group, showed promising selectivity for cardiovascular applications. These compounds were subject to clinical trials due to their optimal potency and selectivity in this area (Hoefle et al., 1975).
Theoretical Studies on Intramolecular Bonds
In a theoretical study, derivatives of this compound were analyzed to understand the effects of intramolecular hydrogen bonds and anomeric interactions. This study contributes to the broader knowledge of nitrile chemistry and its potential applications in various fields (Fernández et al., 1992).
Synthesis of Heterocyclic Systems
The compound serves as a precursor for synthesizing various heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These developments in the application of 2-amino-2alkyl(aryl)propanenitriles have opened new avenues in chemical synthesis and the exploration of their biological properties (Drabina & Sedlák, 2012).
Antimicrobial Activities
Research also extends to the antimicrobial domain, where 2-arylhydrazononitriles, related to the chemical family of this compound, have been used to synthesize various heterocyclic compounds. Some of these synthesized substances displayed strong antimicrobial activities against different bacterial strains, showing the potential of these compounds in medical applications (Behbehani et al., 2011).
Synthesis of Drugs and Large-scale Applications
The compound has been highlighted in the context of large-scale synthesis, particularly for drug molecules. Its derivatives have been used in various reactions including condensation and functional group transformation, showcasing its versatility in pharmaceutical and industrial applications (Vishwanatha et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-12-5-4-11(10-13(12)17-2)6-9-15-8-3-7-14/h4-5,10,15H,3,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBWWKCONMODJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380500 | |
| Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55982-97-3 | |
| Record name | 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
![3-(Aminomethyl)benzo[b]thiophene](/img/structure/B1272751.png)



